

Comprehensive Spectroscopic Characterization: 4-Chloro-2-(piperidin-4-yl)pyridine

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Compound of Interest

Compound Name: 4-Chloro-2-(piperidin-4-yl)pyridine

CAS No.: 899357-00-7

Cat. No.: B1661348

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Executive Technical Summary

- Compound Name: 4-Chloro-2-(piperidin-4-yl)pyridine[1][2]
- CAS Number: 899357-00-7[1]
- Molecular Formula: C₁₀H₁₃ClN₂[3]
- Exact Mass: 196.0767 Da
- Structural Class: 2,4-Disubstituted Pyridine / Piperidine Hybrid
- Key Analytical Challenge: Distinguishing the regioisomerism of the pyridine substitution (2- vs 3- vs 4-position) and confirming the integrity of the secondary amine.

Structural Analysis & Chemometric Logic

The molecule consists of a basic piperidine ring attached at the C4-position to the C2-position of a pyridine ring, which bears a chlorine atom at C4.

- **Electronic Environment:** The pyridine nitrogen exerts an electron-withdrawing effect, deshielding adjacent protons (H6). The chlorine atom at C4 further modulates the chemical shifts of H3 and H5 via inductive (-I) and mesomeric (+M) effects.
- **Conformational Dynamics:** The piperidine ring predominantly adopts a chair conformation. The bond between the pyridine C2 and piperidine C4 allows for free rotation, though steric interactions typically favor an equatorial orientation of the pyridine substituent relative to the piperidine ring.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for confirming the presence of the chlorine atom and the molecular weight.

Electrospray Ionization (ESI-MS) Data

Mode: Positive Ion Mode (ESI+)

| Parameter | Value (m/z) | Interpretation |
|--------------------------------|-------------|--|
| $[M+H]^+$ (^{35}Cl) | 197.1 | Base peak. Protonated molecular ion.[4] |
| $[M+H]^+$ (^{37}Cl) | 199.1 | Isotope peak. Confirms presence of one Chlorine atom.[3][4][5][6][7][8][9][10] |
| Isotope Ratio | ~3:1 | Characteristic natural abundance of ^{35}Cl vs ^{37}Cl . |
| $[M+\text{Na}]^+$ | 219.1 | Sodium adduct (common in unbuffered solvents). |
| $[2M+H]^+$ | 393.2 | Dimer formation (concentration dependent). |

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable fragmentation pathway:

- Loss of NH₃/Amine fragment: Cleavage of the piperidine ring.
- Loss of Cl radical: Observation of peaks at m/z 162 (dechlorinated species), though less common in soft ESI.
- Diagnostic Fragment: The pyridyl-stabilized cation is the most persistent species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the Free Base form in Chloroform-d (CDCl₃). Note: If analyzing the Dihydrochloride salt in DMSO-d₆ or D₂O, significant deshielding (~0.5 - 1.0 ppm) of the piperidine protons will occur due to protonation of the secondary amine.

¹H NMR Assignment (400 MHz, CDCl₃)

| Position | Shift (δ , ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
|---------------|-------------------------|--------------------------|----------|------------------|---|
| Py-H6 | 8.48 | Doublet (d) | 1H | 5.2 | α -proton to Py-N; most deshielded. |
| Py-H3 | 7.21 | Doublet (d) | 1H | 1.8 | Meta to Cl, ortho to alkyl group. |
| Py-H5 | 7.14 | Doublet of Doublets (dd) | 1H | 5.2, 1.8 | Ortho to H6, meta to H3. |
| Pip-H2/6 (eq) | 3.18 | Multiplet (dt) | 2H | 12.0, 3.0 | Equatorial protons adjacent to NH. |
| Pip-H4 | 2.75 | Multiplet (tt) | 1H | 11.5, 3.5 | Methine proton linking the rings. |
| Pip-H2/6 (ax) | 2.70 | Triplet of Doublets (td) | 2H | 12.0, 2.5 | Axial protons adjacent to NH. |
| Pip-H3/5 (eq) | 1.85 | Broad Doublet | 2H | 13.0 | Equatorial protons (beta to N). |
| Pip-H3/5 (ax) | 1.65 | Quadruplet of Doublets | 2H | 12.5, 4.0 | Axial protons (beta to N). |
| NH | 1.8 - 2.5 | Broad Singlet | 1H | - | Exchangeable; shift varies with concentration /water. |

¹³C NMR Assignment (100 MHz, CDCl₃)

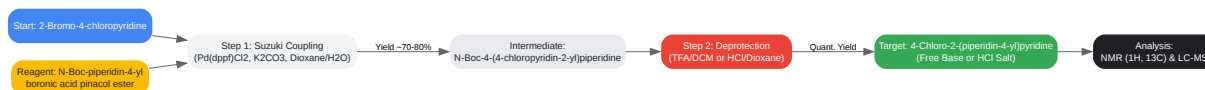
| Position | Shift (δ, ppm) | Type | Assignment Logic |
|----------|----------------|-----------------|--|
| Py-C2 | 166.5 | Quaternary (Cq) | Ipsso to piperidine; deshielded by N and alkyl. |
| Py-C6 | 150.2 | CH | Alpha to Nitrogen; highly deshielded. |
| Py-C4 | 144.8 | Quaternary (Cq) | Ipsso to Chlorine. |
| Py-C5 | 122.5 | CH | Beta to Nitrogen. |
| Py-C3 | 120.8 | CH | Gamma to Nitrogen; shielded by mesomeric effect of Cl? (Variable). |
| Pip-C2/6 | 46.8 | CH ₂ | Alpha to Amine. |
| Pip-C4 | 44.5 | CH | Methine linking carbon. |
| Pip-C3/5 | 32.4 | CH ₂ | Beta to Amine. |

Experimental Protocols: Synthesis & Purification

To obtain high-purity material for spectroscopic validation, the following workflow is recommended. This avoids the ambiguity of direct chlorination and utilizes a modular Suzuki-Miyaura Coupling approach.

Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the final analytical sample.



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Caption: Synthetic workflow for generating analytical-grade **4-Chloro-2-(piperidin-4-yl)pyridine**.

Step-by-Step Methodology

- Coupling: React 2-bromo-4-chloropyridine (1.0 eq) with 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq) using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq) in a Dioxane/Water (4:1) mixture at 90°C for 16 hours.
 - Why: The bromine at C2 is more reactive towards oxidative addition than the chlorine at C4, ensuring regio-selectivity.
- Purification (Intermediate): Extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).
- Deprotection: Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (10 eq). Stir at RT for 2 hours.
- Work-up (Free Base): Concentrate in vacuo. Basify with sat. NaHCO₃ to pH 9. Extract with DCM/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.
 - Quality Control: The free base is an oil or low-melting solid. For long-term storage, convert to the dihydrochloride salt by treating with 4M HCl in Dioxane.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, watch for these common impurities:

| Impurity | Origin | Detection (NMR/MS) |
|---------------------------|------------------------|--|
| Triphenylphosphine Oxide | Suzuki byproduct | ¹ H NMR: Multiplets at 7.5-7.7 ppm. ³¹ P NMR: Signal at ~29 ppm.[11] |
| Protodeboronation Product | Hydrolysis of boronate | MS: m/z 184 (N-Boc-piperidine). |
| Bis-coupling | Over-reaction at C4-Cl | MS: Dimer mass. ¹ H NMR: Loss of Py-H3/H5 coupling pattern. |
| Residual Solvents | Process | ¹ H NMR: DCM (5.30 ppm), EtOAc (4.12, 2.05, 1.26 ppm). |

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